molecular formula C6H7N3O3 B2762811 4-amino-1-methyl-3-nitropyridin-2(1H)-one CAS No. 1936319-20-8

4-amino-1-methyl-3-nitropyridin-2(1H)-one

Cat. No. B2762811
CAS RN: 1936319-20-8
M. Wt: 169.14
InChI Key: OZGGPAJTCWKCJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-1-methyl-3-nitropyridin-2(1H)-one, also known as AMN082, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized in 2001 by researchers at the University of California, San Francisco. Since then, it has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential uses in various fields of research.

Mechanism of Action

4-amino-1-methyl-3-nitropyridin-2(1H)-one activates mGluR7 by binding to a specific site on the receptor, which triggers a series of downstream signaling events. These signaling events ultimately lead to the modulation of neurotransmitter release in the brain. Specifically, activation of mGluR7 has been shown to inhibit the release of glutamate and increase the release of GABA, which are both important neurotransmitters involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
Studies have shown that 4-amino-1-methyl-3-nitropyridin-2(1H)-one has a number of biochemical and physiological effects in the body. For example, it has been shown to increase the release of GABA in the brain, which can lead to anxiolytic and anticonvulsant effects. Additionally, 4-amino-1-methyl-3-nitropyridin-2(1H)-one has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-amino-1-methyl-3-nitropyridin-2(1H)-one in lab experiments is that it is a highly specific agonist for mGluR7, which allows for precise modulation of this receptor. Additionally, the compound has a relatively long half-life, which makes it suitable for use in in vivo experiments. However, one limitation of using 4-amino-1-methyl-3-nitropyridin-2(1H)-one is that it is a relatively new compound, and its long-term effects on the body are not yet fully understood.

Future Directions

There are a number of potential future directions for research involving 4-amino-1-methyl-3-nitropyridin-2(1H)-one. One area of interest is in the development of novel therapeutics for neurological disorders such as Parkinson's disease and schizophrenia. Additionally, there is potential for the use of 4-amino-1-methyl-3-nitropyridin-2(1H)-one in the treatment of inflammatory conditions such as rheumatoid arthritis and multiple sclerosis. Further research is needed to fully understand the potential applications of 4-amino-1-methyl-3-nitropyridin-2(1H)-one in these areas.

Synthesis Methods

The synthesis of 4-amino-1-methyl-3-nitropyridin-2(1H)-one involves a series of chemical reactions that begin with the reaction of 2-nitropyridine with sodium hydride to form the intermediate compound 2-nitropyridin-1-ide. This intermediate is then reacted with methyl iodide to form 2-methyl-3-nitropyridine. The final step involves the reaction of 2-methyl-3-nitropyridine with ammonia to form 4-amino-1-methyl-3-nitropyridin-2(1H)-one.

Scientific Research Applications

4-amino-1-methyl-3-nitropyridin-2(1H)-one has been studied extensively for its potential therapeutic uses in various fields of research. One of the most promising areas of research is in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Studies have shown that 4-amino-1-methyl-3-nitropyridin-2(1H)-one can activate a specific type of receptor in the brain known as the metabotropic glutamate receptor 7 (mGluR7), which has been implicated in the regulation of dopamine neurotransmission. This suggests that 4-amino-1-methyl-3-nitropyridin-2(1H)-one may be able to modulate dopamine levels in the brain and potentially alleviate symptoms associated with Parkinson's disease and schizophrenia.

properties

IUPAC Name

4-amino-1-methyl-3-nitropyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-8-3-2-4(7)5(6(8)10)9(11)12/h2-3H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGGPAJTCWKCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C(C1=O)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-1-methyl-3-nitropyridin-2(1H)-one

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